![molecular formula C13H12ClN3O3 B2591164 5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide CAS No. 1396854-74-2](/img/structure/B2591164.png)
5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, an organic building block, has been reported as an intermediate in the synthesis of glyburide .Molecular Structure Analysis
The molecular structure of a similar compound, 5-Chloro-2-methoxypyrimidine, has been reported . The molecular formula is C5H5ClN2O with a molecular weight of 144.559 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 5-Chloro-2-methoxypyrimidine has a molecular weight of 144.559 . Another compound, 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, has a molecular weight of 368.84 .Scientific Research Applications
For more details, you can refer to the Sigma-Aldrich product page . Additionally, it has been reported as an intermediate in the synthesis of glyburide . A related study discusses the synthesis and characterization of benzamide compounds . Another source highlights its role in pharmacologically active decorated six-membered heterocycles . 📚
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-11-4-3-8(14)5-10(11)12(18)17-9-6-15-13(20-2)16-7-9/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMYKNZCRHXNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-methoxypyrimidin-5-yl)benzamide |
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